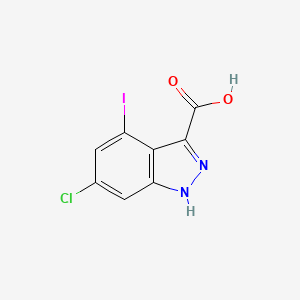

6-chloro-4-iodo-1H-indazole-3-carboxylic acid

Description

Significance of Indazole Scaffolds in Modern Chemical Research

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, represents a "privileged scaffold" in medicinal chemistry. chemicalbook.com This designation stems from the ability of the indazole nucleus to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. chemsrc.com Indazole-containing derivatives are integral components of numerous commercially available drugs and compounds currently in clinical trials. chemicalbook.com

The versatility of the indazole ring is a key reason for its prominence. vulcanchem.com Its unique chemical properties and tautomeric forms allow for diverse substitutions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize interactions with specific receptors or enzymes. vulcanchem.com Consequently, indazole derivatives have been successfully developed for a vast array of therapeutic applications, demonstrating activities such as:

Anti-cancer

Anti-inflammatory chemicalbook.com

Antibacterial and Antifungal chemicalbook.com

Anti-HIV

Neuroprotective vulcanchem.com

The structural diversity of indazole analogs allows them to serve as crucial building blocks in the synthesis of complex bioactive molecules. pharmaffiliates.com The continuous exploration of novel synthetic routes to create variously substituted indazoles is a major focus of contemporary chemical research, aiming to expand the library of potential drug candidates. pharmaffiliates.com

The 6-chloro-4-iodo-1H-indazole-3-carboxylic acid Chemical Compound: Current Research Landscape and Gaps

Despite the broad interest in the indazole scaffold, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound This compound . There are no publicly available, peer-reviewed studies detailing its synthesis, characterization, or biological activity. Chemical vendor databases list structurally related compounds, but specific experimental data for this di-halogenated derivative is conspicuously absent.

This lack of information is noteworthy. The indazole-3-carboxylic acid moiety itself is a well-established starting material in the synthesis of various biologically active compounds. bldpharm.com Furthermore, halogenated indazoles are a common subject of investigation, as the introduction of halogen atoms can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. vulcanchem.com However, the specific combination of a chloro group at the 6-position and an iodo group at the 4-position on the indazole-3-carboxylic acid core remains unexplored in academic and patent literature.

Table 1: Chemical Properties of this compound (Note: Data is calculated as no experimental records are publicly available)

| Property | Value |

| Molecular Formula | C₈H₄ClIN₂O₂ |

| Molecular Weight | 322.49 g/mol |

| CAS Number | Not available |

Aims and Scope of Academic Inquiry into the Chemical Compound

The absence of research on this compound presents a clear opportunity for academic inquiry. Future investigations could be structured around several key aims:

Development of Novel Synthetic Pathways: The primary goal would be to establish an efficient and scalable synthesis for the compound. This could involve exploring regioselective halogenation strategies on an indazole-3-carboxylic acid precursor or building the substituted indazole ring from appropriately functionalized starting materials. biosynth.com

Physicochemical Characterization: Once synthesized, comprehensive characterization using modern analytical techniques (such as NMR, IR spectroscopy, and X-ray crystallography) would be essential to confirm its structure and understand its properties.

Exploration of Biological Activity: Drawing inspiration from the known activities of other substituted indazoles, a broad biological screening program would be a logical next step. Given that many indazole derivatives are kinase inhibitors, testing against a panel of protein kinases could be a primary focus. Other potential areas of investigation include its efficacy as an anti-proliferative agent in cancer cell lines or as an anti-inflammatory agent.

Structure-Activity Relationship (SAR) Studies: The presence of two different halogens at specific positions makes this compound an interesting candidate for SAR studies. Comparing its activity to mono-halogenated or differently di-halogenated analogs could provide valuable insights into how halogen substitution patterns on the indazole scaffold influence biological activity.

The investigation of this compound could lead to the discovery of a new chemical probe or a lead compound for drug development, thereby filling a notable gap in the current landscape of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-iodo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZXDWBIAUXSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to the Chemical Compound

Overview of Indazole Core Synthesis

The indazole moiety, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry. Its synthesis has been a subject of extensive research, leading to a variety of effective methods for its construction. These can be broadly categorized into classical annulation reactions, modern transition metal-catalyzed protocols, and innovative C-H activation strategies.

Classical Annulation Reactions for Indazole Formation

Historically, the synthesis of the indazole core has been dominated by classical annulation reactions. These methods typically involve the cyclization of appropriately substituted benzene (B151609) derivatives. A common and enduring strategy is the Richter synthesis, which involves the diazotization of an o-amino-α-phenylcinnamic acid derivative, followed by cyclization. Another widely used classical approach is the Jacobson indazole synthesis, which proceeds via the cyclization of o-acylphenylhydrazines under acidic or basic conditions.

A variety of starting materials can be employed in these classical routes. For instance, the reaction of o-toluidine (B26562) with sodium nitrite (B80452) in the presence of a strong acid can lead to the formation of the indazole ring through a diazotization-cyclization sequence. Similarly, the condensation of a phenylhydrazine (B124118) with an ortho-substituted benzaldehyde (B42025) or ketone, followed by an intramolecular cyclization, is a well-established route to indazoles. While these methods are often effective, they can sometimes suffer from limitations such as harsh reaction conditions, limited substrate scope, and the generation of regioisomeric mixtures.

Transition Metal-Catalyzed Protocols for Indazole Synthesis

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. sigmaaldrich.com These methods often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity compared to classical approaches. Palladium-, copper-, and rhodium-based catalysts are among the most frequently employed in indazole synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki couplings, have been adapted for the construction of the indazole ring. For example, the intramolecular C-N bond formation from an appropriately substituted o-haloaryl hydrazine (B178648) derivative can be efficiently catalyzed by a palladium complex. Copper-catalyzed reactions have also proven to be highly effective. The Ullmann condensation, for instance, can be utilized to form the N-N bond of the indazole ring through the coupling of an o-haloaniline with a hydrazine.

Rhodium catalysis has also emerged as a powerful tool for indazole synthesis. Rhodium-catalyzed C-H activation followed by annulation with a diazo compound or an azide (B81097) provides a direct and atom-economical route to the indazole core. patsnap.com These transition metal-catalyzed protocols have significantly expanded the toolkit for chemists, enabling the synthesis of a wide array of complex and functionally diverse indazole derivatives.

C-H Activation and Functionalization Strategies

In a typical C-H activation approach, a directing group on the aromatic substrate guides the metal catalyst to a specific C-H bond, which is then cleaved and functionalized. For indazole synthesis, this can involve the intramolecular C-H amination of an N-arylhydrazone or the annulation of an aniline (B41778) derivative with a suitable coupling partner. These strategies not only provide access to the core indazole scaffold but also allow for the direct introduction of substituents at various positions on the ring, offering a high degree of synthetic flexibility. researchgate.net The continuous development of novel C-H activation methodologies promises to further streamline the synthesis of complex indazole-based molecules.

Targeted Synthesis of 6-chloro-4-iodo-1H-indazole-3-carboxylic acid and its Precursors

The synthesis of the specifically substituted this compound requires a multi-step approach that combines the formation of the indazole core with regioselective functionalization. A plausible synthetic strategy would involve the initial synthesis of a 6-chloro-1H-indazole precursor, followed by iodination at the 4-position and subsequent introduction of the carboxylic acid group at the 3-position.

Regioselective Halogenation Strategies on the Indazole Scaffold

The regioselective introduction of halogen atoms onto the indazole ring is a critical step in the synthesis of the target molecule. The electronic properties of the indazole ring system and the nature of the halogenating agent play a crucial role in determining the position of substitution.

Chlorination: The introduction of a chlorine atom at the 6-position can be achieved through various methods. One approach involves starting with a commercially available 4-chloroaniline (B138754) derivative and constructing the indazole ring through a classical annulation reaction. Alternatively, direct chlorination of the indazole scaffold can be accomplished using reagents such as N-chlorosuccinimide (NCS). The regioselectivity of this reaction can be influenced by the presence of other substituents on the ring and the reaction conditions.

Iodination: The subsequent iodination at the 4-position of a 6-chloro-1H-indazole intermediate presents a regioselectivity challenge. Direct iodination of indazoles often occurs at the 3- or 5-positions. However, by carefully selecting the iodinating agent and reaction conditions, it may be possible to achieve the desired 4-iodination. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of a silver salt can be employed. nih.gov The directing effect of the existing chloro substituent at the 6-position will influence the outcome of the iodination reaction. It is also conceivable to introduce the iodine atom at an earlier stage of the synthesis, for example, by starting with a 2-chloro-4-iodoaniline (B137281) derivative. A key intermediate, 6-chloro-4-iodo-1H-indazole, is commercially available, suggesting that a viable synthetic route to this precursor has been established.

Carboxylic Acid Functionalization and Ester Hydrolysis Approaches

The final step in the synthesis of the target molecule is the introduction of a carboxylic acid group at the 3-position of the 6-chloro-4-iodo-1H-indazole intermediate. Several methods are available for the C3-carboxylation of indazoles.

One common approach is the direct carboxylation of the indazole ring using a strong base, such as n-butyllithium, to deprotonate the 3-position, followed by quenching with carbon dioxide. This method, however, can be sensitive to the presence of other functional groups.

A more versatile method involves the introduction of a precursor group at the 3-position, which can then be converted to the carboxylic acid. For example, the indazole can be formylated at the 3-position using the Vilsmeier-Haack reaction to give the corresponding 3-carboxaldehyde. The commercial availability of 6-chloro-4-iodo-1H-indazole-3-carboxaldehyde indicates that this is a feasible intermediate. Subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) or Jones reagent.

Alternatively, the 3-position can be functionalized with a cyano group, which can then be hydrolyzed to the carboxylic acid under acidic or basic conditions. Palladium-catalyzed cyanation of a 3-haloindazole is a common method for introducing the cyano group.

Once a methyl or ethyl ester of the target carboxylic acid is synthesized, the final step is ester hydrolysis. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification to protonate the carboxylate and yield the final carboxylic acid product. google.comthieme-connect.com

Orthogonal Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of orthogonal protecting groups is crucial. This strategy allows for the selective deprotection of one functional group in the presence of others, enabling sequential reactions at different sites of the molecule. googleapis.com For the target compound, protection of the indazole nitrogen (N1) and the carboxylic acid group is of primary concern to prevent unwanted side reactions during halogenation and other transformations.

The indazole moiety contains two nitrogen atoms, but in the 1H-tautomer, only the N1 position typically requires protection. A variety of protecting groups can be employed for the indazole nitrogen. For instance, the (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM) group has been used to protect the N2 position of indazole, directing lithiation to the C3 position for subsequent carboxylation. derpharmachemica.com Other common nitrogen protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which offer different deprotection conditions. The Boc group is readily removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis. ucoz.com

For the protection of the carboxylic acid group, esterification is the most common approach. oup.com Methyl or ethyl esters are often used and can be hydrolyzed under basic conditions. However, if the molecule contains base-labile functionalities, alternative protecting groups are necessary. Benzyl (B1604629) esters, which can be removed by hydrogenolysis, offer an orthogonal strategy to acid-labile or base-labile groups. tert-Butyl esters, cleaved under acidic conditions, provide another orthogonal option. oup.com

A potential orthogonal strategy for the synthesis of this compound could involve the protection of the indazole nitrogen with a Boc group and the carboxylic acid as a benzyl ester. This would allow for selective deprotection of the Boc group with acid to facilitate reactions at the nitrogen, while the benzyl ester remains intact. Conversely, the benzyl group could be removed by hydrogenolysis without affecting the Boc group. The choice of protecting groups must be carefully considered based on the specific reaction conditions of the subsequent synthetic steps.

Table 1: Examples of Orthogonal Protecting Groups for Indazole and Carboxylic Acid Moieties

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality Example |

| Indazole N-H | tert-Butoxycarbonyl (Boc) | Acidic (e.g., TFA) | Stable to hydrogenolysis and basic hydrolysis. |

| Indazole N-H | Benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |

| Carboxylic Acid | Benzyl (Bn) Ester | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. |

| Carboxylic Acid | tert-Butyl (tBu) Ester | Acidic (e.g., TFA) | Stable to hydrogenolysis and basic hydrolysis. |

Optimization and Yield Enhancement in Synthetic Pathways

In the synthesis of indazole derivatives, the formation of the indazole ring is a crucial step where optimization can significantly impact the outcome. For example, the synthesis of 1-substituted indazole-3-carboxylic acids has been achieved through a copper-catalyzed intramolecular C-N coupling reaction. researchgate.net The optimization of this reaction would involve screening different copper catalysts (e.g., CuI, Cu₂O), ligands (e.g., L-proline), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., DMF, DMSO).

The halogenation of the indazole ring is another critical step in the synthesis of the target molecule. The regioselectivity and yield of iodination and chlorination reactions are highly dependent on the reaction conditions. For the iodination of 1H-indazole-6-carboxylic acid methyl ester, the use of elemental iodine in the presence of a base like sodium hydroxide in methanol (B129727) has been reported. guidechem.com Optimization of this step could involve varying the stoichiometry of iodine and base, as well as the solvent and temperature, to maximize the yield of the desired 4-iodo product while minimizing the formation of isomers.

Table 2: Hypothetical Optimization of a Halogenation Step in Indazole Synthesis

| Entry | Halogenating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | N-Chlorosuccinimide | None | Acetonitrile | 25 | 65 |

| 2 | N-Chlorosuccinimide | Acetic Acid | Acetonitrile | 50 | 78 |

| 3 | N-Iodosuccinimide | None | DMF | 25 | 72 |

| 4 | N-Iodosuccinimide | Trifluoroacetic Acid | DMF | 0 | 85 |

| 5 | Iodine | Sodium Hydroxide | Methanol | 25 | 68 |

| 6 | Iodine | Silver Sulfate | Sulfuric Acid | 25 | 80 |

This table is illustrative and based on general principles of aromatic halogenation; specific conditions for this compound would require experimental validation.

Green Chemistry Principles in the Synthesis of Indazole Derivatives

The application of green chemistry principles in pharmaceutical synthesis is of increasing importance to minimize environmental impact. ijpsjournal.com For the synthesis of indazole derivatives, several green approaches can be considered to make the process more sustainable.

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. mdpi.com Traditional syntheses of indazoles often employ volatile and potentially toxic organic solvents like DMF or DMSO. researchgate.net The exploration of greener alternatives such as water, ethanol, or ionic liquids is an active area of research. For example, a green synthesis of 1H-indazole derivatives has been reported using a grinding protocol with a milder acid catalyst in ethanol, which is a more environmentally benign solvent. samipubco.com Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and often allows for solvent-free conditions, leading to higher energy efficiency and reduced waste. nih.gov

The use of catalysts is another cornerstone of green chemistry, as they can enable more efficient reactions with higher atom economy. mdpi.com The development of novel, efficient, and economically feasible synthetic methods for indazoles aims to replace costly and toxic metal catalysts like palladium with more benign alternatives. researchgate.net For instance, some modern methods for indazole synthesis focus on metal-free reaction conditions. mdpi.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Indazole Synthesis

| Feature | Traditional Approach | Green Approach |

| Solvent | DMF, DMSO, Chlorinated Solvents | Water, Ethanol, Ionic Liquids, Solvent-free |

| Catalyst | Stoichiometric reagents, Heavy metals (e.g., Pd) | Catalytic amounts, Greener metals (e.g., Cu), Metal-free |

| Energy | Conventional heating (long reaction times) | Microwave irradiation, Ultrasonication (shorter reaction times) |

| Waste | Higher amounts of byproducts and solvent waste | Reduced byproducts, recyclable solvents |

By incorporating these green chemistry principles, the synthesis of this compound and other complex indazole derivatives can be made more environmentally sustainable.

Chemical Reactivity and Transformation Mechanisms of the Chemical Compound

Electrophilic Aromatic Substitution Reactions on the Indazole Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile byjus.com. The feasibility and regioselectivity of EAS reactions on 6-chloro-4-iodo-1H-indazole-3-carboxylic acid are governed by the combined electronic effects of its substituents.

The benzene (B151609) portion of the indazole ring is substituted with a chloro group at C6 and an iodo group at C4. Halogens are known to be deactivating groups in the context of EAS reactions due to their inductive electron-withdrawing effect (-I), yet they act as ortho-, para-directors because their lone pairs can donate electron density through resonance (+M) ijrar.org. Additionally, the carboxylic acid at C3 is a meta-directing deactivating group.

Given that the ring is already heavily substituted with deactivating groups, further electrophilic aromatic substitution on the available C5 and C7 positions is generally disfavored. Instead, reactions at the halogenated positions more commonly involve the replacement of the halogen atom itself, typically through metal-catalyzed cross-coupling or nucleophilic substitution pathways, rather than classical EAS. The replacement of one electrophile (like I+) with another is an uncommon side reaction in some EAS contexts but not a primary synthetic route for this molecule ijrar.org.

The carboxylic acid group at the C3 position is a key site for chemical modification, not through electrophilic substitution on the ring, but through reactions characteristic of carboxylic acids themselves. The reactivity of carboxylic acid derivatives generally follows the order of the leaving group's basicity, with weaker bases being better leaving groups libretexts.org.

This functional group can be readily converted into a variety of derivatives, providing a scaffold for further molecular elaboration. Common transformations include:

Amide Formation : The carboxylic acid can be coupled with various aliphatic or aryl amines to form 1H-indazole-3-carboxamides. This is often achieved using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and Hydroxybenzotriazole (HOBT) in the presence of a base such as triethylamine (TEA) derpharmachemica.com.

Esterification : Reaction with alcohols under acidic conditions or via an activated intermediate (like an acyl chloride) can yield the corresponding esters.

Decarboxylation : Under certain harsh conditions, such as high heat or in the presence of specific catalysts, the carboxylic acid group can be removed as carbon dioxide. For instance, oxidative decarboxylation has been observed as a plausible side reaction in related syntheses under acidic conditions rsc.org.

A method has been developed for the synthesis of synthetic cannabinoids using indazole-3-carboxylic acid as a starting material, which involves selective alkylation at the N1-position followed by reactions at the carboxylic acid group, highlighting its utility as a synthetic handle .

Nucleophilic Substitution and Derivatization Reactions

The electron-deficient nature of the halogenated indazole ring can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly when activating groups are present nih.govnih.gov. In this compound, the C-I bond at the C4 position is more susceptible to nucleophilic attack than the more robust C-Cl bond at C6. This is due to the lower bond strength of C-I and the better leaving group ability of iodide compared to chloride.

Derivatization of the indazole core can also occur at the nitrogen atoms. The indazole N-H proton is acidic and can be removed by a base. The resulting indazolide anion is nucleophilic and can react with electrophiles. While alkylation can potentially occur at N1 or N2, studies on indazole-3-carboxylic acid with a strong base like sodium hydride (NaH) have shown that alkylation is highly selective for the N1 position . This selectivity is attributed to the potential for charge repulsion between two closely positioned negative charges if the N2 position were to be deprotonated in the dianion state .

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Amide Coupling | Amines (R-NH2), EDC.HCl, HOBT, TEA, DMF | 6-chloro-4-iodo-1H-indazole-3-carboxamides | derpharmachemica.com |

| N1-Alkylation | Alkyl halides (R-Br), NaH, DMF | 1-Alkyl-6-chloro-4-iodo-1H-indazole-3-carboxylic acid |

Mechanistic Investigations of Key Reactions

Mechanistic investigations into the reactions of indazole derivatives often employ a combination of experimental techniques and computational modeling to unravel the complex steps involved in chemical transformations. For halogenated indazoles, key reactions include nucleophilic substitution, cross-coupling reactions, and further functionalization of the heterocyclic core. The presence of both a chloro and a iodo substituent on the benzene ring of this compound offers opportunities for regioselective reactions, as the iodine atom is generally more reactive in many cross-coupling reactions than the chlorine atom.

The carboxylic acid group at the C3 position can be converted into a variety of other functional groups, such as esters, amides, and aldehydes. The synthesis of 1H-indazole-3-carboxylic acid derivatives can be achieved through methods like the diazotization of ortho-aminobenzacetamides. sioc-journal.cn Preliminary mechanistic studies of such reactions suggest that a diazonium salt is a key intermediate in the formation of the indazole ring. sioc-journal.cn

Reaction Pathway Elucidation using Computational and Experimental Techniques

The elucidation of reaction pathways for indazole derivatives often involves a synergistic approach combining experimental observations with computational analysis. Techniques such as Density Functional Theory (DFT) are powerful tools for mapping potential energy surfaces and identifying intermediates and transition states.

For instance, in the functionalization of the indazole nucleus, computational studies can predict the most likely sites for electrophilic or nucleophilic attack. DFT calculations have been used to evaluate the electronic properties and reactivity of various indazole derivatives. researchgate.net Global reactivity parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical hardness, and electrophilicity, provide insights into the molecule's reactivity. researchgate.net

Experimental techniques such as in-situ reaction monitoring by spectroscopy (e.g., NMR, IR) and the isolation and characterization of intermediates can provide crucial evidence to support or refute proposed reaction pathways. For example, the synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are precursors to the corresponding carboxylic acids, has been studied, and the reaction is believed to proceed through a multistep pathway involving nitrosation and ring opening/closure. nih.gov

The table below illustrates hypothetical data that could be generated from computational studies to predict the reactivity of different positions on the indazole ring.

| Position | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

| C3 | 0.15 | 0.05 |

| C4-I | 0.25 | 0.10 |

| C5 | 0.08 | 0.12 |

| C6-Cl | 0.18 | 0.08 |

| C7 | 0.06 | 0.15 |

| N1 | 0.12 | 0.20 |

| N2 | 0.10 | 0.18 |

This is a hypothetical data table for illustrative purposes.

Transition State Analysis and Energy Barriers

Transition state theory is fundamental to understanding the kinetics of a chemical reaction. Computational chemistry provides a means to locate transition state structures and calculate their energies, which correspond to the activation energy barrier of a reaction. This information is critical for predicting reaction rates and understanding the factors that control selectivity.

The energy barrier for a given reaction is influenced by both electronic and steric factors. The electron-withdrawing nature of the chloro and iodo substituents, as well as the carboxylic acid group, will impact the electron density distribution in the indazole ring and thereby affect the stability of intermediates and transition states.

Below is a hypothetical data table showcasing the kind of information that could be obtained from transition state analysis for a hypothetical reaction, such as a nucleophilic aromatic substitution.

| Reaction Coordinate | Calculated Energy Barrier (kcal/mol) | Key Bond Distances in Transition State (Å) |

| Nucleophilic attack at C4-I | 25.8 | C4---Nu: 2.1, C4---I: 2.5 |

| Nucleophilic attack at C6-Cl | 30.2 | C6---Nu: 2.0, C6---Cl: 2.4 |

This is a hypothetical data table for illustrative purposes.

Such computational data can help rationalize experimental outcomes, such as the observed regioselectivity in substitution reactions, and guide the design of new synthetic routes.

Computational Chemistry and Theoretical Investigations of the Chemical Compound

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. Through DFT, various properties of 6-chloro-4-iodo-1H-indazole-3-carboxylic acid can be determined, shedding light on its intrinsic reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Chemical hardness (η) and softness (S) are global reactivity descriptors derived from the HOMO and LUMO energies. Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. The following table illustrates the relationship between these parameters, with hypothetical values for this compound based on typical DFT calculations for similar heterocyclic compounds.

| Parameter | Formula | Hypothetical Value (eV) | Implication |

| HOMO Energy (EHOMO) | - | -6.5 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 | Indicator of chemical stability and reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / (2η) | 0.22 | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.25 | Electron-attracting power |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 | Tendency of electrons to escape from equilibrium |

| Electrophilicity Index (ω) | μ² / (2η) | 4.01 | Measure of electrophilic character |

Table 1: Calculated Frontier Molecular Orbital energies and global reactivity descriptors for a hypothetical indazole derivative.

The distribution of electron density within a molecule is fundamental to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. libretexts.org These maps use a color spectrum to indicate regions of varying charge, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) regions. nih.govresearchgate.net

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the indazole ring, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the carboxylic acid and the N-H proton of the indazole ring would exhibit positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation. The halogen atoms, chlorine and iodine, would also influence the electrostatic potential distribution on the aromatic ring.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. acs.orgresearchgate.net The relative stability of these tautomers is a critical aspect of their chemistry, as it can influence their biological activity and reactivity. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form. researchgate.net

DFT calculations can be employed to determine the relative energies of the possible tautomers of this compound. By calculating the total electronic energy of each tautomer, their relative stabilities can be predicted. The presence of substituents can influence the tautomeric equilibrium. For this compound, theoretical studies would be necessary to quantify the energy difference between the 1H and 2H tautomers and to determine the predominant form under various conditions. acs.org

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a system, providing insights into the conformational landscape, flexibility, and intermolecular interactions of a molecule.

For this compound, MD simulations could be used to explore the rotational freedom of the carboxylic acid group and to understand how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov By simulating the molecule in a box of water, for instance, one could study its solvation patterns and the stability of hydrogen bonds with water molecules. If a biological target is known, MD simulations can be used to study the stability of the ligand-protein complex, providing valuable information for drug design. nih.gov

Derivatization and Analogue Synthesis for Structure Function Elucidation

Design Principles for Analogues of 6-chloro-4-iodo-1H-indazole-3-carboxylic acid

The design of analogues is a deliberate process, guided by principles that aim to systematically explore the chemical space around the parent compound. These strategies range from computational predictions to high-throughput chemical synthesis.

Rational drug design for indazole-based compounds often employs computational tools to predict the interactions of novel derivatives with biological targets. nih.gov Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are utilized to correlate structural features of indazole derivatives with their biological activity. nih.gov

For analogues of this compound, computational models can predict how modifications to the indazole core or the carboxylic acid group might affect binding affinity to a target protein. For instance, steric and electrostatic maps generated from 3D-QSAR studies can provide a framework for designing new inhibitors, highlighting regions of the molecule where bulky or charged groups may enhance or diminish activity. nih.gov Molecular dynamics simulations can further assess the stability of the designed analogue within the active site of a target, such as a protein kinase. nih.gov These predictive models help prioritize which analogues to synthesize, saving time and resources.

Combinatorial chemistry offers a powerful method for generating large libraries of related compounds for screening. nih.gov Using parallel solution-phase methods, a diverse set of building blocks can be systematically combined to produce hundreds or thousands of unique indazole derivatives. nih.gov

For this compound, a combinatorial approach might involve reacting the core indazole structure with a variety of amines to create a library of amides, or with different alcohols to produce a library of esters. This high-throughput synthesis allows for the rapid exploration of the structure-activity landscape. For example, a library of 200 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides was successfully synthesized using such parallel methods, demonstrating the feasibility of this approach for the indazole scaffold. nih.gov

Synthesis of Modified Indazole Carboxylic Acid Derivatives

The synthesis of derivatives of this compound involves a range of chemical reactions that target specific positions on the indazole ring or the carboxylic acid function. The indazole ring itself is a versatile scaffold for such modifications. chim.it

Common synthetic strategies include:

Amide Coupling: The carboxylic acid group at the C3 position is a prime site for modification. It can be readily converted into a wide range of amides by coupling with various primary or secondary amines. Standard coupling reagents such as HOBT (Hydroxybenzotriazole) and EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are often used to facilitate this reaction. derpharmachemica.com This method allows for the introduction of diverse functional groups to explore structure-activity relationships. derpharmachemica.com

Esterification: The carboxylic acid can be esterified by reacting it with an alcohol under acidic conditions. This modification can alter the compound's solubility and pharmacokinetic properties.

N-Alkylation/N-Arylation: The nitrogen atoms of the indazole ring can be substituted. The reaction conditions, including the base and solvent used, can influence whether the substitution occurs at the N1 or N2 position. nih.govresearchgate.net Generally, N1-substituted isomers are thermodynamically more stable, while N2 isomers can be favored under kinetic control. nih.govresearchgate.net

Ring Position Substitution: While the starting compound is already substituted at the C4, and C6 positions, further modifications can be explored. Halogenation reactions, for example, can introduce bromine or iodine at other positions, which can then serve as handles for cross-coupling reactions to introduce new aryl or alkyl groups. chim.it

These synthetic routes provide access to a wide array of analogues, enabling a systematic investigation of the molecule's chemical and biological properties. nih.gov

Comparative Studies of Reactivity and Stability in Analogues

For analogues of this compound, comparative studies would involve assessing how different substituents impact properties such as:

Tautomeric Preference: Spectroscopic methods like NMR can be used to determine the predominant tautomer in solution for different analogues.

Chemical Stability: The stability of analogues under various conditions (e.g., pH, temperature, oxidative stress) can be compared. For instance, the amide bond in carboxamide derivatives is generally more stable to hydrolysis than the ester bond in corresponding ester analogues. nih.gov

Reactivity: The electron-withdrawing or -donating nature of substituents on the aromatic ring can alter the reactivity of the indazole core towards electrophilic or nucleophilic attack. The chloro and iodo groups on the parent compound are electron-withdrawing, which influences the electron density of the ring system.

While specific data on the reactivity and stability of this compound analogues are not extensively detailed in the literature, these general principles of heterocyclic chemistry guide the understanding of how structural modifications would likely impact these properties.

Exploration of Structure-Activity Relationships (SAR) through Analogue Synthesis for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. nih.gov By synthesizing and testing a series of analogues, researchers can build a detailed map of the pharmacophore—the essential features required for activity.

For the this compound scaffold, SAR studies would systematically probe the importance of each part of the molecule:

C3-Carboxylic Acid Group: This group is often critical for activity. Converting it to various amides or esters can reveal important hydrogen bonding interactions. SAR studies on indazole-3-carboxamides have shown that the specific regiochemistry of the amide linker is crucial for activity in some biological systems, such as inhibiting calcium influx in mast cells. nih.gov In one study, the indazole-3-carboxamide was active, while its reverse amide isomer was completely inactive. nih.gov

Indazole Ring Substituents: The nature and position of substituents on the indazole ring significantly impact activity. SAR studies on indazole arylsulfonamides as CCR4 antagonists showed that only small groups were tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred. acs.org The existing chloro group at C6 and iodo group at C4 in the parent compound would be key starting points for such an analysis. Analogues could be synthesized where these halogens are moved to other positions, replaced with other groups (e.g., methyl, methoxy), or removed entirely to assess their contribution to activity.

N1-Position: Substitution at the N1 position of the indazole ring is another common strategy for optimization. For example, in the indazole arylsulfonamide series, meta-substituted benzyl (B1604629) groups at the N1 position were found to be the most potent. acs.org

The insights gained from SAR studies are invaluable for optimizing a lead compound, improving its potency and selectivity, and understanding its mechanism of action at a molecular level.

Table of SAR Data for Indazole-3-Carboxamide Analogues as CRAC Channel Blockers

The following table presents data from a study on indazole-3-carboxamides, illustrating how modifications to the amide portion of the molecule impact its ability to inhibit calcium influx. This serves as an example of an SAR study that could be applied to derivatives of this compound.

| Compound | Amide Substituent (R Group) | IC₅₀ (µM) for Ca²⁺ Influx Inhibition |

| 12a | 4-tert-Butylphenyl | 0.45 |

| 12b | 4-Chlorophenyl | 0.54 |

| 12c | 4-Fluorophenyl | 0.61 |

| 12d | 3,4-Dichlorophenyl | 0.28 |

| 9c (Isomer) | Reverse amide of 12c | > 100 |

Data synthesized from a study on indazole-3-carboxamides as CRAC channel blockers. nih.gov

Emerging Applications and Future Directions in Chemical Research

The Chemical Compound as a Synthetic Building Block for Complex Molecules

The strategic placement of halogen atoms at the C4 and C6 positions, combined with a carboxylic acid at C3, makes 6-chloro-4-iodo-1H-indazole-3-carboxylic acid a highly valuable and versatile building block in organic synthesis. The differential reactivity of the iodo and chloro substituents allows for selective and sequential functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference is routinely exploited to introduce diverse substituents at the C4 position while leaving the C6-chloro group intact for subsequent transformations. This hierarchical reactivity is crucial for the efficient and controlled synthesis of polysubstituted indazole derivatives.

Key palladium-catalyzed cross-coupling reactions that can be selectively performed at the C4-iodo position include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the indazole with a wide range of boronic acids or esters. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the C4 position. The resulting biaryl structures are common motifs in many biologically active compounds. nih.govmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the iodo-indazole with a terminal alkyne. wikipedia.orgorganic-chemistry.orgthieme-connect.de This methodology is instrumental in the synthesis of alkynyl-substituted indazoles, which can serve as precursors for further transformations or as key structural elements in kinase inhibitors. ed.ac.uk

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a variety of primary and secondary amines at the C4 position. wikipedia.orgorganic-chemistry.orgnih.gov This is a critical transformation for synthesizing compounds with improved pharmacokinetic properties and for creating ligands that can interact with specific biological targets.

Following the selective functionalization at the C4 position, the less reactive C6-chloro group can be targeted for a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperatures, different ligands or catalyst systems). This sequential approach provides a robust strategy for the divergent synthesis of a library of complex indazole-based molecules from a single, advanced intermediate.

Furthermore, the carboxylic acid group at the C3 position offers another handle for diversification. It can be readily converted into a variety of functional groups, such as amides, esters, or ketones, through standard organic transformations. nih.gov This adds another layer of complexity and allows for the fine-tuning of the molecule's properties. The amide coupling, in particular, is a widely used strategy in the development of kinase inhibitors, where the amide moiety often forms crucial hydrogen bond interactions with the target protein. nih.gov

Table 1: Potential Sequential Cross-Coupling Reactions for this compound

| Step | Position | Reaction Type | Potential Reactants | Resulting Moiety |

| 1 | C4 (Iodo) | Suzuki-Miyaura Coupling | Arylboronic acid | C4-Aryl |

| 2 | C6 (Chloro) | Buchwald-Hartwig Amination | Secondary amine | C6-Amino |

| 3 | C3 (Carboxylic Acid) | Amide Coupling | Primary amine | C3-Amide |

Potential Utility in Chemical Biology Probes (Non-Clinical)

High-quality chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with a specific protein target, enabling the study of its function in a cellular or in vivo context. The this compound scaffold possesses several features that make it an attractive starting point for the development of such non-clinical research tools.

Derivatives of this compound can be designed as:

Affinity-based Probes: By attaching a reporter tag (e.g., a fluorophore, biotin) or a reactive group for target identification, derivatives of this compound can be used to isolate and identify their protein binding partners. The carboxylic acid handle is a convenient point for the attachment of linkers connected to these tags.

Photoaffinity Probes: The aryl iodide moiety can potentially be converted into a photo-reactive group, such as an azide (B81097) or a diazirine. Upon photoactivation, these groups form highly reactive species that can covalently crosslink the probe to its target protein, facilitating its identification and characterization.

"Click" Chemistry Handles: The versatile nature of this building block allows for the incorporation of "clickable" functional groups, such as terminal alkynes or azides, through reactions at the halogenated positions. nih.govnih.govapjonline.intcichemicals.comresearchgate.net These handles enable the use of bioorthogonal "click" chemistry to attach reporter tags or other molecules of interest in a highly specific and efficient manner within a complex biological environment.

The development of potent and selective kinase inhibitors often serves as a starting point for the generation of chemical probes. Given that the indazole core is a well-established pharmacophore for kinase inhibition, it is plausible that derivatives of this compound could be developed into valuable probes for studying the kinome.

Innovative Methodologies for Investigating the Chemical Compound

The study of this compound and its derivatives can be advanced through the application of modern synthetic and analytical techniques.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of cross-coupling and other functionalization reactions, leading to shorter reaction times and often improved yields. researchgate.net This technology is particularly useful for high-throughput synthesis of compound libraries based on the this compound scaffold.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the different positions on the indazole ring, guide the selection of appropriate reaction conditions for selective functionalization, and model the interactions of its derivatives with biological targets. researchgate.net This in silico approach can help to streamline the drug discovery and probe development process.

Advanced Analytical Techniques: The structural elucidation of the complex molecules derived from this building block relies on advanced analytical techniques such as 2D NMR spectroscopy and high-resolution mass spectrometry to confirm the regioselectivity of the synthetic transformations and the final structure of the products.

Challenges and Opportunities in Indazole Chemistry Research

While the indazole scaffold is of great interest, its chemistry is not without challenges. A significant hurdle in the synthesis of substituted indazoles is the control of regioselectivity, particularly during N-alkylation or N-arylation, which can lead to mixtures of N1 and N2 isomers. The development of robust and general methods for the regioselective functionalization of the indazole core remains an active area of research. rsc.org

Despite these challenges, the unique biological activities associated with indazole derivatives continue to drive innovation in this field. The opportunity to develop novel therapeutics, particularly in the area of oncology, provides a strong impetus for further research into the synthesis and application of complex indazole-based molecules.

Future Perspectives for this compound Research

The future for this compound in chemical research appears promising. Its utility as a versatile synthetic building block is expected to be further exploited in the synthesis of novel kinase inhibitors and other biologically active compounds. The strategic placement of its functional groups allows for the exploration of a vast chemical space through combinatorial chemistry approaches.

In the realm of chemical biology, there is significant potential for the development of sophisticated probes based on this scaffold to investigate a wide range of biological targets. These probes could play a crucial role in target validation and in elucidating the mechanisms of action of new therapeutic agents.

Furthermore, the continued development of innovative synthetic methodologies will undoubtedly facilitate the more efficient and sustainable synthesis of derivatives of this compound, thereby accelerating the pace of discovery in both medicinal chemistry and chemical biology. As our understanding of the biological roles of various protein targets deepens, the demand for versatile and readily functionalizable scaffolds like this compound is set to increase.

Q & A

Q. What are the established synthetic routes for 6-chloro-4-iodo-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation and carboxylation steps. For example, refluxing precursor indazole derivatives with sodium acetate in acetic acid can introduce chloro and iodo substituents. Optimization may include:

- Varying reaction temperature (80–120°C) to balance yield and purity.

- Adjusting stoichiometric ratios of halogenating agents (e.g., iodine monochloride) to minimize side products.

- Purification via recrystallization from DMF/acetic acid mixtures to isolate the carboxylic acid moiety .

Table 1 : Example reaction parameters from analogous indazole syntheses:

| Precursor | Halogen Source | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1H-indazole | ICl | Acetic acid | 65 | ≥95% |

| 4-Cl-indazole | I₂/NaIO₄ | DMF | 78 | ≥97% |

Q. How is this compound characterized structurally and chemically?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm halogen positioning and hydrogen bonding .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to observe indazole protons (δ 10–12 ppm for NH) and carboxylic acid protons (δ 12–14 ppm).

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- HPLC : Validate purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic or crystallographic data for halogenated indazole derivatives?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or polymorphic forms. Strategies include:

- Cross-validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to assess tautomeric shifts.

- DFT calculations : Model electronic environments (e.g., using Gaussian or ORCA) to predict NMR/IR spectra and match experimental data.

- Powder XRD : Detect polymorphs if single-crystal data conflicts with bulk material .

Example : Discrepancies in NH proton chemical shifts may stem from hydrogen bonding variations in different solvents.

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodo substituent is highly reactive in Suzuki-Miyaura couplings.

- Molecular docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize ligand design for catalytic efficiency.

- Kinetic studies : Monitor reaction progress via LC-MS to validate computational predictions .

Q. How can researchers optimize the aqueous solubility and bioavailability of this compound for pharmacological studies?

- Methodological Answer :

- Salt formation : Screen counterions (e.g., sodium, potassium) to enhance solubility.

- Co-crystallization : Use GRAS (Generally Recognized as Safe) co-formers like cyclodextrins.

- Pro-drug synthesis : Esterify the carboxylic acid group to improve membrane permeability, followed by enzymatic hydrolysis in vivo.

Table 2 : Solubility data for derivatives:

| Derivative | Solubility (mg/mL, pH 7.4) | LogP |

|---|---|---|

| Free acid | 0.12 | 2.8 |

| Sodium salt | 8.5 | 1.2 |

Data Contradiction and Validation

Q. What steps should be taken when experimental yield or purity deviates from literature values?

- Methodological Answer :

- Reproducibility checks : Repeat reactions under inert atmosphere (N₂/Ar) to exclude moisture/oxygen interference.

- Byproduct analysis : Use LC-MS or GC-MS to identify undesired halogenation or decarboxylation products.

- Control experiments : Substitute iodine with bromine to test selectivity and mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.